REACTION_CXSMILES
|
C[O:2][C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[C:10]([O:18]C)[CH:11]=[CH:12][CH:13]=3)[O:8][C:7]=2[CH:6]=[C:5]([O:20]C)[CH:4]=1.C1(O)C=CC=CC=1.I.OS([O-])=O.[Na+]>>[OH:2][C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[C:10]([OH:18])[CH:11]=[CH:12][CH:13]=3)[O:8][C:7]=2[CH:6]=[C:5]([OH:20])[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=2OC3=C(C=CC=C3C(C12)=O)OC)OC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting yellow precipitate, was collected
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (CH2Cl2 --MeOH, 4:1)
|
Type
|
CUSTOM
|
Details
|
crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2OC3=C(C=CC=C3C(C12)=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |